N-(2-chloroethyl)-2-phenylethanamine

Description

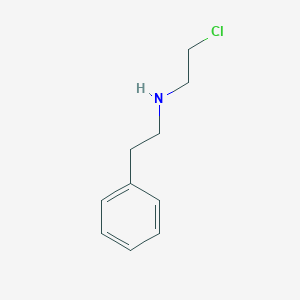

Structure

3D Structure

Properties

Molecular Formula |

C10H14ClN |

|---|---|

Molecular Weight |

183.68 g/mol |

IUPAC Name |

N-(2-chloroethyl)-2-phenylethanamine |

InChI |

InChI=1S/C10H14ClN/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |

InChI Key |

OLPIVHQXWIKOMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCCl |

Origin of Product |

United States |

Nomenclature and Structural Characteristics Within Haloalkylamine Derivatives

N-(2-chloroethyl)-2-phenylethanamine belongs to the haloalkylamine class of organic compounds, which are characterized by an alkyl chain substituted with at least one halogen atom and an amine functional group. The systematic IUPAC name for this compound is this compound.

The structure of this compound features a phenylethylamine backbone, which consists of a phenyl group attached to an ethylamine (B1201723) moiety. The nitrogen atom of the amine is substituted with a 2-chloroethyl group. This substitution pattern is crucial to its chemical properties. The presence of the chlorine atom, an electronegative element, introduces a polar carbon-chlorine bond, making the adjacent carbon atom electrophilic.

While specific experimental data for this compound is not extensively available in public literature, we can infer its structural and electronic properties by examining closely related and more studied haloalkylamines. For instance, compounds like 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine and N,N-Dimethyl-2-chloro-2-phenylethylamine share the core phenylethylamine and chloroethyl features. nih.govwikipedia.orgfda.gov

Table 1: Structural and Physicochemical Properties of Related Haloalkylamine Derivatives

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | C11H15Cl2N | 232.15 |

| N,N-Dimethyl-2-chloro-2-phenylethylamine | 2-Chloro-N,N-dimethyl-2-phenylethanamine | C10H14ClN | 183.68 |

The key structural characteristic of this compound and its congeners is the potential for intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This occurs through the nucleophilic attack of the nitrogen atom on the electrophilic carbon bearing the chlorine atom. The stability and reactivity of this intermediate are central to the chemical behavior of such compounds.

Significance and Research Context of Ethanamine Scaffolds

The ethanamine, or more broadly, the phenylethylamine scaffold, is a privileged structure in medicinal chemistry and organic synthesis. acs.org This structural motif is present in a vast array of biologically active molecules, including neurotransmitters (e.g., dopamine, norepinephrine), hormones, and synthetic pharmaceuticals. acs.org The versatility of the phenylethylamine framework allows for systematic modifications to tune its pharmacological and chemical properties.

The significance of the ethanamine scaffold can be highlighted through several key areas of research:

Medicinal Chemistry: The phenylethylamine skeleton is a cornerstone for the development of central nervous system (CNS) active drugs. By introducing various substituents on the phenyl ring, the alkyl chain, and the amino group, chemists can modulate the affinity and selectivity for specific receptors and transporters.

Organic Synthesis: Ethanamine derivatives serve as valuable building blocks and intermediates in the synthesis of more complex molecules. wikipedia.org Their functional groups—the aromatic ring and the primary or secondary amine—provide reactive handles for a wide range of chemical transformations.

Chemical Biology: Labeled phenylethylamine derivatives are utilized as molecular probes to study biological processes, such as neurotransmission and enzyme function.

The incorporation of a chloroethyl group onto the ethanamine scaffold, as in N-(2-chloroethyl)-2-phenylethanamine, introduces a reactive element that can be exploited for covalent modification of biological targets, a strategy employed in the design of irreversible inhibitors.

Applications of N 2 Chloroethyl 2 Phenylethanamine As a Synthetic Building Block

The utility of N-(2-chloroethyl)-2-phenylethanamine in organic synthesis is primarily derived from the reactivity of the N-(2-chloroethyl) functional group. This group can undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which is then susceptible to nucleophilic attack. This reactivity allows for the formation of new carbon-nitrogen bonds, making it an excellent precursor for various nitrogen-containing cyclic structures.

The inherent reactivity of the chloroethylamino moiety makes this compound a potent precursor for the synthesis of various cyclic amine architectures. The formation of an intermediate aziridinium ion allows for reactions with a range of nucleophiles, leading to the construction of substituted ring systems. This strategy is fundamental in building libraries of compounds for drug discovery, where the phenethylamine (B48288) core can be embedded within different cyclic frameworks to modulate biological activity. The most prominent examples of this application are in the synthesis of piperazine (B1678402) and benzomorphane ring systems. nih.gov

Heterocyclic compounds are of paramount importance in medicinal chemistry. This compound serves as a key intermediate in the synthesis of several classes of nitrogen-containing heterocycles.

The piperazine ring is a ubiquitous feature in many approved drugs. One established method for its synthesis involves the reaction of a primary amine with a bis(2-chloroethyl)amine (B1207034) derivative. researchgate.netresearchgate.net In this context, this compound can react with a primary amine (R-NH₂) to form N-substituted-N'-phenethylpiperazines. The reaction proceeds via a double alkylation mechanism, where the primary amine displaces both chloroethyl groups (or their aziridinium equivalents) to form the six-membered piperazine ring.

This reaction is a powerful tool for creating unsymmetrically substituted piperazines, where one nitrogen atom bears a phenethyl group and the other is functionalized with a different substituent derived from the starting primary amine. This approach has been utilized in the synthesis of various N-aryl piperazines. researchgate.net

Table 1: Examples of Piperazine Synthesis using Chloroethylamine Precursors

| Starting Amine | Chloroethylamine Reagent | Product Type | Reference |

| Substituted Anilines | Bis(2-chloroethyl)amine hydrochloride | N-Aryl Piperazines | researchgate.net |

| 2-((2,4-dimethylphenyl)thio)aniline | Bis(2-chloroethyl)amine hydrochloride | 1-(2-(2,4-Dimethylphenylthio)phenyl)piperazine | researchgate.net |

| Ethyl 5-aminobenzofuran-2-carboxylate | Bis-(2-chloroethyl)amine | Intermediate for Vilazodone | nih.gov |

The 6,7-benzomorphan framework is the core structure of a class of potent opioid analgesics, including phenazocine and metazocine. researchgate.netnih.gov Many of these compounds feature an N-phenethyl substituent, which is crucial for high-affinity binding to opioid receptors. This compound is a direct and efficient reagent for introducing this critical N-phenethyl group onto a pre-existing benzomorphan (B1203429) core, such as normetazocine. mdpi.com

The synthesis involves the N-alkylation of the secondary amine of the normetazocine nucleus with this compound or a related phenethyl halide. This nucleophilic substitution reaction yields the N-phenethyl-substituted benzomorphan. For example, a fluorinated derivative of phenazocine was prepared by first acylating the normetazocine with (p-fluorophenyl)acetyl chloride, followed by reduction of the resulting amide to introduce the N-(4-fluorophenethyl) group. nih.gov A more direct approach is the alkylation with a phenethyl halide, a reaction for which this compound is well-suited. mdpi.com

Beyond the synthesis of specific heterocyclic rings, this compound is a valuable reagent for introducing the N-phenethyl moiety into a broader range of organic molecules. The 2-phenethylamine structure is a well-known "privileged scaffold" in medicinal chemistry, appearing in ligands for numerous biological targets. nih.gov The chloroethyl group acts as a reactive handle, allowing chemists to covalently attach the phenethylamine motif to various substrates through N-alkylation reactions. This enables the systematic modification of lead compounds to explore structure-activity relationships and optimize pharmacological properties.

Computational and Theoretical Investigations of N 2 Chloroethyl 2 Phenylethanamine

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical methods are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformational isomers. These techniques solve approximations of the Schrödinger equation to find the lowest energy structures.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like N-(2-chloroethyl)-2-phenylethanamine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. researchgate.net This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy.

Such calculations would reveal the preferred spatial orientation of the phenyl ring relative to the ethylamine (B1201723) side chain, as well as the conformation of the chloroethyl group. The results would likely show the molecule adopting a gauche conformation to minimize steric hindrance and optimize intramolecular interactions. A potential energy surface scan could further identify various local energy minima and the transition states connecting them, providing a complete picture of the molecule's conformational landscape.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical DFT Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | ~1.39 | - | - |

| C-C (ethyl) | ~1.53 | - | - |

| C-N | ~1.47 | - | - |

| C-Cl | ~1.78 | - | - |

| C-N-C | - | ~112 | - |

Note: This table is illustrative and represents typical values for similar organic molecules, as specific published data for this compound is not available.

Hartree-Fock Theory Applications

Hartree-Fock (HF) theory is another fundamental ab initio method, though generally less accurate than modern DFT for many applications because it does not account for electron correlation in the same way. researchgate.netnih.gov Historically, HF was a primary tool for quantum chemical investigations. Applying HF theory, often with a basis set like 6-311++G(d,p), would also yield an optimized geometry for this compound. researchgate.net

Comparing the results from HF and DFT can be instructive. Typically, HF calculations might predict slightly different bond lengths and angles compared to DFT. For systems with significant electron correlation, DFT methods that include some measure of this correlation are generally expected to provide results that are in better agreement with experimental data, should it become available. nih.gov

Analysis of Electronic Properties and Molecular Orbitals

The distribution of electrons within a molecule governs its reactivity and physical properties. Computational methods can map out this distribution and quantify key electronic parameters.

HOMO-LUMO Energy Gaps and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, these orbital energies would be calculated using DFT. From the HOMO and LUMO energies, various chemical reactivity descriptors can be derived, such as electronegativity, chemical potential, hardness, and softness. These indices provide quantitative measures of the molecule's susceptibility to chemical reactions.

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors

| Property | Definition | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | ~ -6.5 |

| LUMO Energy | ELUMO | ~ 0.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 7.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 3.0 |

Note: This table is illustrative, based on general values for similar compounds. Specific data for the target molecule is not available.

Charge Distribution and Electrostatic Potential Maps

Understanding how charge is distributed across the this compound molecule is key to predicting its interactions. Natural Bond Orbital (NBO) analysis can be performed to calculate the partial charges on each atom. This would likely show a negative charge concentration on the nitrogen and chlorine atoms due to their high electronegativity, and positive charges on the adjacent carbon and hydrogen atoms.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote electrostatic potential. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. For this molecule, the MEP would likely highlight the lone pair region of the nitrogen atom as a site of high negative potential.

Simulation of Vibrational Spectra for Structural Assignment

Computational methods can simulate the vibrational spectra (infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding normal modes can be determined.

For this compound, a frequency calculation using DFT would produce a theoretical spectrum. This simulated spectrum can be compared with experimentally obtained FT-IR and FT-Raman spectra. This comparison is invaluable for assigning the observed spectral bands to specific molecular vibrations, such as C-H stretching of the phenyl ring, CH₂ scissoring, C-N stretching, and C-Cl stretching. The excellent agreement often found between calculated and experimental spectra can confirm the computed lowest-energy structure and provide a definitive assignment of its vibrational modes. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Theoretical Modeling of Reaction Mechanisms

Theoretical models are instrumental in elucidating the step-by-step sequence of chemical reactions. For this compound, a primary focus of such modeling is the intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This process is critical to its mechanism of action as an alkylating agent. Computational studies on analogous nitrogen mustards have demonstrated that this cyclization is a key step, turning the relatively stable chloroethylamine into a potent electrophile. scirp.org

The formation of the aziridinium ion from this compound proceeds through a transition state that can be characterized using quantum mechanical calculations. This analysis helps to determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. While direct transition state analysis for this compound is not extensively documented in publicly available literature, studies on similar structures, such as the opening of aziridines to form phenethylamine (B48288) derivatives via a phenonium ion, provide valuable comparative data. nih.govnih.gov

In a related computational study on the TiCl₄-mediated opening of unsymmetrical 2,3-disubstituted aziridines, density functional theory (DFT) calculations were used to map the reaction pathway. nih.gov The calculations revealed the Gibbs free energies of activation (ΔG‡) for the key steps, illustrating the energetic favorability of certain pathways. nih.gov For example, the formation of a phenonium ion intermediate from a bidentate titanium-aziridine complex was found to have an activation barrier of 13.7 kcal·mol⁻¹. nih.gov Such analyses are crucial for understanding the kinetics and selectivity of these reactions.

Table 1: Illustrative Calculated Gibbs Free Energies of Activation for a Related Aziridine (B145994) Ring-Opening Reaction

| Reaction Step | Calculated ΔG‡ (kcal·mol⁻¹) |

|---|---|

| Phenonium Ion Formation (E-isomer) | 13.7 |

| Phenonium Ion Formation (Z-isomer) | 11.8 |

| Chloride Delivery to Phenonium Ion (Major Product) | 13.7 |

| Chloride Delivery to Phenonium Ion (Minor Product) | 16.1 |

Data sourced from a computational study on TiCl₄-mediated aziridine opening, serving as an example of transition state analysis in a related system. nih.gov

Potential Energy Surface Mapping of Key Transformations

Advanced Computational Methodologies

To accurately model the behavior of this compound, particularly in a biological context, advanced computational methods are necessary. These techniques can account for the complexity of the molecular environment and the quantum mechanical nature of bond-breaking and bond-forming events.

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. An MD simulation could model a single this compound molecule in an aqueous solution to understand its conformational dynamics and solvation. researchgate.net By simulating the interactions between the solute and solvent molecules, MD can provide insights into how the environment influences the intramolecular cyclization to the aziridinium ion. The simulation tracks the trajectory of each atom based on a molecular mechanics force field, offering a dynamic picture of the processes leading to the formation of the reactive intermediate.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a robust framework for studying chemical reactions in large, complex systems like enzymes or in solution. nih.govmdpi.comnih.gov In a QM/MM simulation of this compound, the reacting part of the molecule (the chloroethylamino group) would be treated with a high level of quantum mechanical theory to accurately describe the electronic rearrangements during the formation of the aziridinium ion. rsc.org The remainder of the molecule (the phenylethyl group) and the surrounding solvent or biological macromolecules would be treated with more computationally efficient molecular mechanics. rsc.org This dual approach allows for the accurate modeling of the chemical reaction itself while still accounting for the influence of the larger environment, providing a more realistic and computationally feasible simulation. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aziridinium ion |

| N,N-bis(2-chloroethyl)phenethylamine |

| Mechlorethamine |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that map the hydrogen and carbon frameworks of a molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-(2-chloroethyl)-2-phenylethanamine is predicted to exhibit distinct signals corresponding to each unique proton environment. The phenyl group protons would appear in the aromatic region (typically δ 7.2-7.4 ppm). The two methylene (B1212753) groups of the ethylamine (B1201723) backbone and the two methylene groups of the chloroethyl group would produce signals in the aliphatic region. Due to the influence of adjacent electronegative atoms (nitrogen and chlorine), these methylene protons would be shifted downfield. The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration due to hydrogen bonding and chemical exchange. 182.160.97

Aromatic Protons (C₆H₅-): A complex multiplet between δ 7.2 and 7.4 ppm.

Benzylic Protons (-CH₂-Ph): A triplet adjacent to the other ethylamine methylene group.

Ethylamine Methylene Protons (-CH₂-NH-): A triplet coupled to the benzylic protons.

Chloroethyl Methylene Protons (-NH-CH₂-): A triplet adjacent to the chlorine-bearing methylene group.

Chloroethyl Methylene Protons (-CH₂-Cl): A triplet coupled to the adjacent methylene group, shifted significantly downfield due to the chlorine atom's electron-withdrawing effect.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. This compound has several distinct carbon environments. The aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon attached to the ethyl group (ipso-carbon) having a different shift from the others. The aliphatic carbons of the ethylamine and chloroethyl chains will appear further upfield. The carbon bonded to the chlorine atom (-CH₂-Cl) is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the halogen.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic C-H (ortho, meta, para) | ~7.2-7.4 | Multiplet | ~126-129 |

| Aromatic C-ipso | - | - | ~138-140 |

| Ph-CH₂- | ~2.9 | Triplet | ~36 |

| -CH₂-NH- | ~3.0 | Triplet | ~50 |

| -NH-CH₂- | ~3.2 | Triplet | ~52 |

| -CH₂-Cl | ~3.7 | Triplet | ~43 |

While 1D NMR establishes connectivity, advanced 2D NMR techniques are employed to study the three-dimensional structure and conformational preferences of molecules. researchgate.net For this compound, the flexibility of the ethyl chains allows for multiple possible conformations.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close to each other in space (typically < 5 Å), regardless of their bonding connectivity. acdlabs.com A NOESY spectrum could reveal spatial correlations between the aromatic protons and the protons of the ethylamine side chain, providing insights into the preferred rotational conformation (gauche or anti) around the C-C and C-N bonds. researchgate.net

Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY also identifies through-space correlations and is particularly useful for molecules of intermediate size where the NOE effect might be null. acdlabs.com

Correlation Spectroscopy (COSY): While primarily for determining bond connectivity, detailed analysis of coupling constants from a high-resolution COSY spectrum can provide information about dihedral angles via the Karplus equation, further refining the conformational model.

Studies on related phenethylamines have shown that they can adopt both folded (gauche) and extended (anti) conformations, with the preference often influenced by substitution and environmental factors. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups. researchgate.net

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C=C stretching of the aromatic ring gives rise to bands in the 1450-1600 cm⁻¹ region. A key feature would be the N-H stretching vibration of the secondary amine, typically seen as a moderate band around 3300-3500 cm⁻¹. The C-N stretching vibration is expected in the 1000-1200 cm⁻¹ range, and the C-Cl stretch would produce a strong band in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For this molecule, the aromatic ring breathing modes would yield strong Raman signals. Raman spectroscopy has proven effective in distinguishing between closely related phenethylamine (B48288) isomers and analogues, making it a valuable tool for confirmation. rsc.org

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak | Moderate (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Strong | Variable |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong | Variable |

| C-N Stretch | 1000 - 1200 | Weak | Moderate (IR) |

| C-Cl Stretch | 600 - 800 | Moderate | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption pattern is characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the phenyl group. The spectrum is expected to be dominated by π → π* transitions of the aromatic ring. Based on data from the parent compound, 2-phenylethylamine, two main absorption bands are anticipated. researchgate.net

E₂-band: A strong absorption around 210 nm, corresponding to a π → π* transition of the benzene (B151609) ring.

B-band: A weaker, structured absorption band around 258-265 nm, which is characteristic of the benzene ring and arises from a symmetry-forbidden π → π* transition. researchgate.net

The nitrogen atom's non-bonding (n) electrons could potentially undergo n → σ* transitions, but these typically occur at shorter wavelengths and have low intensities, often being obscured by the much stronger aromatic absorptions. The chloroalkane moiety does not significantly contribute to absorption in the standard UV-Vis range (200-800 nm).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information.

For this compound (C₁₀H₁₄ClN), the molecular ion peak [M]⁺ would be observed. Due to the presence of chlorine, a characteristic isotopic pattern would be visible for the molecular ion and any chlorine-containing fragments, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is predictable based on the structure:

Alpha-Cleavage: A common pathway for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This would lead to the formation of a stable iminium ion. The most likely alpha-cleavage would involve the loss of the benzyl (B1604629) radical (C₇H₇•) to form a fragment ion.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the adjacent methylene carbon is highly favorable, leading to the formation of the very stable benzyl cation (C₇H₇⁺, m/z 91), which often rearranges to the even more stable tropylium (B1234903) ion. This is typically the base peak in the mass spectra of phenethylamines. researchgate.net

Loss of Chloroethyl Group: Fragmentation can also occur via cleavage of the N-C bond, leading to the loss of a chloroethyl radical (•CH₂CH₂Cl), resulting in a significant fragment ion.

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 183/185 | [C₁₀H₁₄ClN]⁺ | Molecular Ion [M]⁺ |

| 91 | [C₇H₇]⁺ | Benzylic Cleavage (Tropylium ion) |

| 120 | [C₈H₁₀N]⁺ | Loss of •CH₂CH₂Cl |

| 65 | [C₅H₅]⁺ | Loss of acetylene (B1199291) from Tropylium ion |

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. researchgate.net For this compound, HRMS would confirm the molecular formula C₁₀H₁₄ClN by matching the experimentally measured accurate mass of the molecular ion to the theoretically calculated mass. Furthermore, applying HRMS to the fragment ions (MS/MS analysis) would determine their elemental compositions, providing definitive evidence for the proposed fragmentation pathways and solidifying the structural assignment. nih.gov

Hyphenated Techniques (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is instrumental for identifying and quantifying compounds, especially at trace levels.

While specific LC-MS studies for this compound are not extensively detailed in the available literature, the methodology applied to structurally similar compounds, such as the genotoxic impurity (GTI) 2-chloro-N-(2-chloroethyl)ethanamine found in the manufacturing process of vortioxetine, provides a clear framework for its analysis. nih.govresearchgate.net A validated Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with mass spectrometry (HILIC-MS) has been successfully used for this purpose. nih.gov The HILIC mode is particularly effective for polar compounds that are poorly retained in traditional reversed-phase chromatography.

The analysis of 2-chloro-N-(2-chloroethyl)ethanamine utilized a quadrupole mass analyzer operating in positive ion mode with selected-ion monitoring (SIM) to enhance sensitivity and selectivity. nih.gov The target ion monitored was m/z 142, corresponding to the protonated molecule [M+H]⁺. nih.gov This methodology was validated according to International Conference on Harmonization (ICH) guidelines and demonstrated the capability to quantify the impurity at a level of 75 ppm, highlighting the technique's suitability for trace-level analysis in bulk drug substances. nih.gov Similarly, UHPLC-MS/MS methods have been developed for other chloroethyl amine impurities, employing multiple reaction monitoring (MRM) for enhanced specificity and achieving detection limits in the parts-per-million (ppm) range. researchgate.netresearchgate.net

Table 1: Illustrative LC-MS Parameters for Analysis of Related Chloroethanamine Compounds

| Parameter | Condition | Source |

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.govresearchgate.net |

| Column | Primesep B (150 x 4.6 mm, 5.0 µm) | nih.gov |

| Mobile Phase | 10 mM Ammonium Formate Buffer (pH 3.0) and Acetonitrile (5:95, v/v) | nih.gov |

| Flow Rate | 0.8 mL/min | nih.gov |

| Detector | Quadrupole Mass Analyzer (e.g., QDa) | nih.gov |

| Ionization Mode | Positive Ion Electrospray (ESI+) | nih.govresearchgate.net |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Monitored Ion [M+H]⁺ | m/z 142 (for 2-chloro-N-(2-chloroethyl)ethanamine) | nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's connectivity, conformation, and stereochemistry, as well as insights into intermolecular interactions like hydrogen bonding that dictate the crystal packing.

In related complex structures, such as organometallic compounds with elaborate ligands, X-ray analysis has been used to confirm pseudo-octahedral geometries and determine Re—C bond distances, which typically range from 1.895 Å to 1.914 Å. nih.gov This level of precision allows for a detailed understanding of the molecular architecture.

Table 2: Illustrative Parameters Obtainable from X-ray Crystallographic Analysis

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C-N, C-Cl). |

| Bond Angles | The angle formed between three connected atoms (e.g., C-N-C). |

| Dihedral Angles | The angle between planes through two sets of three atoms, defining molecular conformation. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable in synthetic chemistry for separating components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to assess the purity of final products and to monitor the progress of a chemical reaction by tracking the consumption of reactants and the formation of products and by-products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable.

For compounds like this compound, an HPLC method would be developed to separate it from starting materials, reagents, and potential impurities. As detailed in the LC-MS section, HILIC is a viable approach for related polar chloroethylamines. nih.govresearchgate.net Method development would involve optimizing the column chemistry, mobile phase composition, and detector settings to achieve adequate resolution and sensitivity. A patent for the related compound 2-chloroethylamine (B1212225) hydrochloride describes an HPLC method that achieved a linear response with a correlation coefficient (r²) of 0.9997, demonstrating excellent quantitative performance. google.com Validation of such a method typically includes assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govgoogle.com

Table 3: Typical HPLC Parameters for Purity Analysis of Related Amines

| Parameter | Specification / Finding | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) with UV or MS detection | nih.govgoogle.com |

| Column | Primesep B (for HILIC) or a suitable C18 column (for reversed-phase) | nih.gov |

| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., Ammonium Formate) | nih.gov |

| Detector | UV Detector or Mass Spectrometer | nih.govkuleuven.be |

| Application | Quantification of impurities, purity assessment | nih.gov |

| Validation | Method validated for linearity (r² > 0.999), accuracy, and precision | google.com |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For molecules that are not sufficiently volatile, derivatization can be employed to increase their volatility.

GC is highly effective for separating structurally similar compounds. A notable application is the analysis of phenylethylamine enantiomers, which can be resolved on a chiral column after derivatization. sigmaaldrich.com For instance, N-chloroacetyl derivatives of (S)- and (R)-1-phenylethylamine have been successfully separated using an Astec® CHIRALDEX™ B-DM column, demonstrating the technique's high resolving power. sigmaaldrich.com

Furthermore, GC coupled with mass spectrometry (GC-MS) is an excellent tool for reaction monitoring. In the synthesis of the related compound N,N-bis(2-chloroethyl)benzylamine, GC-MS was used to analyze the reaction mixture, successfully identifying the desired product alongside major by-products. google.com This application allows chemists to optimize reaction conditions to maximize yield and minimize impurity formation. The NIST spectral library contains the electron ionization mass spectrum for (2-chloroethyl)benzene, a structural fragment of the target molecule, which is characteristic data obtained from a GC-MS analysis. nist.gov

Table 4: Example GC Parameters for Analysis of Related Phenylethylamine Compounds

| Parameter | Condition | Source |

| Column | Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm I.D., 0.12 µm) | sigmaaldrich.com |

| Oven Temperature | 150 °C (Isothermal) | sigmaaldrich.com |

| Injector Temperature | 250 °C | sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | sigmaaldrich.comgoogle.com |

| Detector Temperature | 250 °C (for FID) | sigmaaldrich.com |

| Carrier Gas | Helium | sigmaaldrich.com |

| Application | Enantiomeric separation, reaction monitoring, impurity profiling | sigmaaldrich.comgoogle.com |

Structure Reactivity Relationships and Mechanistic Insights

Systematic Investigations of Substituent Effects on Reactivity

The electronic nature of substituents on the phenyl ring of N-(2-chloroethyl)-2-phenylethanamine plays a crucial role in modulating the rate of aziridinium (B1262131) ion formation. The key step in the reaction mechanism is the intramolecular nucleophilic attack of the nitrogen atom on the carbon bearing the chlorine atom. The facility of this process is influenced by the electron density on the nitrogen.

Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic system. This inductive and resonance effect is transmitted to the nitrogen atom, enhancing its nucleophilicity and thereby accelerating the rate of cyclization to the aziridinium ion. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), diminish the electron density on the nitrogen. This reduction in nucleophilicity leads to a slower rate of aziridinium ion formation.

Systematic kinetic studies on analogous aromatic systems have demonstrated a clear correlation between the electronic properties of substituents and reaction rates. The data can often be correlated using Hammett plots, which provide a quantitative measure of the electronic influence of substituents on the reaction rate.

Table 1: Hypothetical Relative Rate Constants for the Formation of Aziridinium Ions from Substituted this compound Derivatives (Note: This data is illustrative and based on general chemical principles, as specific experimental data for this compound is not readily available in the literature.)

| Substituent (para-position) | Hammett Constant (σp) | Relative Rate Constant (k_rel) |

| -OCH₃ | -0.27 | 5.8 |

| -CH₃ | -0.17 | 3.2 |

| -H | 0.00 | 1.0 |

| -Cl | 0.23 | 0.4 |

| -CN | 0.66 | 0.05 |

| -NO₂ | 0.78 | 0.01 |

Influence of N-Alkyl Substitution on Aziridinium Formation

The identity of the alkyl group on the nitrogen atom of this compound significantly impacts the rate and mechanism of aziridinium ion formation due to a combination of steric and electronic effects.

Increasing the steric bulk of the N-alkyl substituent generally leads to a decrease in the rate of aziridinium ion formation. Larger alkyl groups, such as isopropyl or tert-butyl, can sterically hinder the approach of the nitrogen atom to the electrophilic carbon, raising the activation energy of the cyclization reaction. This phenomenon is known as the Thorpe-Ingold effect, where increasing the size of substituents can alter intramolecular reaction rates.

However, the electronic effects of N-alkyl groups also play a role. Alkyl groups are weakly electron-donating, and thus can increase the nucleophilicity of the nitrogen atom. For smaller alkyl groups, this electronic effect can contribute to a modest increase in the reaction rate compared to an N-H analogue.

Table 2: Hypothetical Relative Rate Constants for Aziridinium Ion Formation with Various N-Alkyl Substituents (Note: This data is illustrative and based on general chemical principles, as specific experimental data for this compound is not readily available in the literature.)

| N-Alkyl Group | Relative Steric Hindrance | Relative Rate Constant (k_rel) |

| -H | Low | 0.5 |

| -CH₃ | Low | 1.2 |

| -CH₂CH₃ | Medium | 1.0 |

| -CH(CH₃)₂ | High | 0.6 |

| -C(CH₃)₃ | Very High | 0.2 |

Comparative Studies with Analogous Haloalkylamines

The nature of the halogen atom in N-(2-haloethyl)-2-phenylethanamine analogues has a profound effect on the rate of aziridinium ion formation. The reactivity of the haloalkylamine is directly related to the leaving group ability of the halide.

The order of leaving group ability for the halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is attributed to the strength of the carbon-halogen bond and the stability of the resulting halide anion. The C-I bond is the weakest and longest, making iodide the best leaving group. Consequently, N-(2-iodoethyl)-2-phenylethanamine would be expected to form the aziridinium ion at the fastest rate, followed by the bromo and chloro analogues. The C-F bond is the strongest, making fluoride (B91410) a poor leaving group and rendering N-(2-fluoroethyl)-2-phenylethanamine significantly less reactive in this context.

Table 3: Hypothetical Relative Rates of Aziridinium Ion Formation for N-(2-haloethyl)-2-phenylethanamine Analogues (Note: This data is illustrative and based on general chemical principles, as specific experimental data for this compound is not readily available in the literature.)

| Halogen (X) | Carbon-Halogen Bond Energy (kJ/mol) | Relative Rate Constant (k_rel) |

| F | ~485 | Very Low |

| Cl | ~340 | 1.0 |

| Br | ~285 | ~50 |

| I | ~210 | ~2500 |

Elucidation of Factors Governing Regioselectivity and Stereochemical Outcomes

Once the aziridinium ion is formed from this compound, its subsequent reaction with nucleophiles is a critical step that determines the final product structure. The regioselectivity of the nucleophilic attack on the three-membered ring is influenced by both steric and electronic factors.

In the case of an unsubstituted aziridinium ion derived from this compound, the two carbon atoms of the ring are electronically similar. However, the presence of the phenylethyl group introduces steric bulk. Nucleophilic attack will preferentially occur at the less sterically hindered carbon atom, which is the terminal carbon of the original ethyl chain. This leads to the formation of a single regioisomer.

If the aziridinium ion were to be substituted, the regioselectivity would be more complex. Nucleophilic attack under neutral or basic conditions (SN2-like) generally favors the less substituted carbon. Under acidic conditions, where the reaction may have more SN1-like character, the nucleophile may preferentially attack the more substituted carbon due to its greater ability to stabilize a partial positive charge.

The stereochemical outcome of the ring-opening reaction is typically a net inversion of configuration at the carbon center that is attacked by the nucleophile. This is a hallmark of an SN2-type mechanism, where the nucleophile attacks from the side opposite to the leaving group (in this case, the nitrogen atom of the aziridinium ring). If the starting material is chiral, this stereospecificity will lead to the formation of a product with a predictable stereochemistry.

Future Prospects and Emerging Research Areas

Development of Novel Catalytic Approaches for Synthesis and Transformation

The synthesis of phenethylamine (B48288) derivatives has been a long-standing area of interest in medicinal and synthetic chemistry. nih.govmdpi.com Future research will undoubtedly focus on the development of more efficient and selective catalytic methods for the synthesis and subsequent transformation of N-(2-chloroethyl)-2-phenylethanamine.

Recent advancements have highlighted the power of nickel-photoredox dual catalysis for the synthesis of β-phenethylamine scaffolds through the cross-electrophile coupling of aliphatic aziridines and aryl iodides. acs.orgucla.edu This method offers a modular and mild route to a wide array of derivatives. acs.orgucla.edu Future work could adapt such photoredox strategies for the direct synthesis or functionalization of this compound, potentially enabling C-H activation or late-stage diversification of the phenethylamine core.

Moreover, palladium-catalyzed reactions have shown promise in the synthesis of functionalized phenethylamine derivatives. researchgate.net Research into novel palladium catalyst systems, perhaps incorporating specialized ligands, could lead to more controlled and versatile transformations of the chloroethyl moiety in this compound. researchgate.netresearchgate.net The development of catalytic systems that allow for regioselective and stereoselective manipulations would be particularly valuable. nih.gov

| Catalytic Approach | Potential Application for this compound | Key Advantages |

| Nickel/Photoredox Catalysis | Direct arylation or alkylation at the ethylamine (B1201723) backbone. | Mild reaction conditions, high functional group tolerance, modularity. acs.orgucla.edu |

| Palladium Catalysis | Cross-coupling reactions to replace the chlorine atom with various functional groups. | Versatility in C-C and C-heteroatom bond formation. researchgate.net |

| Enzymatic Catalysis | Enantioselective synthesis or resolution of chiral derivatives. | High stereoselectivity, environmentally benign conditions. mdpi.com |

Exploration of this compound in Supramolecular Chemistry

The structural features of this compound, including its aromatic ring and flexible ethylamine chain, make it an intriguing building block for supramolecular chemistry. The phenyl group can participate in π-π stacking interactions, while the amine group can act as a hydrogen bond donor or acceptor.

Future research could explore the use of this compound in the design of host-guest systems, where it could bind to macrocyclic hosts like cyclodextrins or calixarenes. The binding affinity and selectivity could be tuned by modifying the substitution pattern on the phenyl ring. Furthermore, the reactive chloroethyl group offers a handle for covalently linking the molecule to larger supramolecular assemblies or surfaces, creating functional materials with tailored properties. The self-assembly of this compound derivatives into well-defined nanostructures, such as vesicles or fibers, is another promising avenue of exploration.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more automated and continuous processes. nih.gov Flow chemistry, in particular, offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and scalability. durham.ac.ukrsc.org

The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. mdpi.com Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities. nih.gov For instance, hazardous reagents could be generated and consumed in situ, minimizing risks.

Furthermore, the integration of flow synthesis with automated platforms, potentially driven by artificial intelligence, could revolutionize the discovery and optimization of new phenethylamine-based compounds. fu-berlin.descripps.edusynplechem.com These platforms can rapidly screen a wide range of reaction conditions and starting materials, accelerating the development of novel synthetic routes and compound libraries. enamine.net

Advanced Theoretical Predictions for Directed Synthesis

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. frontiersin.org Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, transition states, and the electronic properties of molecules. researchgate.netresearchgate.netmdpi.com

In the context of this compound, advanced theoretical predictions can be employed to:

Design novel catalysts: By modeling the interaction between the substrate and potential catalysts, researchers can rationally design catalysts with enhanced activity and selectivity.

Predict reaction outcomes: Computational models can help predict the feasibility and selectivity of new synthetic transformations, guiding experimental efforts and reducing trial-and-error. frontiersin.org

Elucidate reaction mechanisms: A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and overcoming synthetic challenges. mdpi.com

The synergy between theoretical predictions and experimental validation will be a key driver of innovation in the synthesis and application of this compound and its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chloroethyl)-2-phenylethanamine in laboratory settings?

- Methodology : The compound can be synthesized via nucleophilic substitution, where 2-phenylethanamine reacts with 1,2-dichloroethane under controlled alkaline conditions. Alternatively, reductive amination of 2-phenylethanamine with chloroacetaldehyde derivatives using sodium cyanoborohydride (NaBH3CN) may yield the target compound. Reaction progress should be monitored via thin-layer chromatography (TLC) .

- Key Considerations : Optimize reaction temperature (40–60°C) to minimize side reactions like over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Techniques :

- NMR : 1H NMR (δ 2.8–3.2 ppm for CH2Cl; δ 7.2–7.4 ppm for aromatic protons) and 13C NMR (δ 40–45 ppm for N-CH2-Cl) confirm structure .

- Mass Spectrometry : ESI-MS ([M+H]+ peak at m/z 198.7) validates molecular weight.

- IR : Stretching bands at 750 cm⁻¹ (C-Cl) and 3300 cm⁻¹ (N-H) .

- Validation : Cross-reference with pure standards or computational predictions to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

- Precautions : Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid skin contact due to potential alkylating agent toxicity.

- Waste Management : Collect residues in halogenated waste containers and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How does the 2-chloroethyl group affect the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Insight : The electron-withdrawing Cl atom enhances electrophilicity at the adjacent carbon, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies (e.g., using pseudo-first-order conditions) reveal rate constants (~10⁻³ s⁻¹ at 25°C) comparable to HN1 nitrogen mustard analogs .

- Competing Pathways : Competing elimination (E2) may occur under strong base conditions; monitor via GC-MS to quantify byproducts like ethylene .

Q. What computational approaches predict degradation pathways of this compound under varying pH?

- Models : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) simulate hydrolysis mechanisms. At pH < 3, protonation of the amine accelerates Cl⁻ dissociation, forming a reactive aziridinium intermediate. At pH > 10, hydroxide attack dominates, yielding 2-phenylethanamine and ethylene glycol .

- Validation : Compare computational results with experimental HPLC data (C18 column, acetonitrile/water mobile phase) to identify degradation products .

Q. How can conflicting literature data on the compound’s stability be resolved experimentally?

- Experimental Design : Conduct accelerated stability studies under controlled humidity (40–80% RH) and temperature (25–60°C). Use Karl Fischer titration to quantify moisture uptake and LC-MS to track decomposition products.

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify critical factors (e.g., trace metal impurities) causing variability in reported half-lives (e.g., 30–90 days at 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.